molecular formula C19H20ClN5O3S B2889351 6-(4-chlorophenyl)-2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2380190-33-8

6-(4-chlorophenyl)-2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2889351
CAS No.: 2380190-33-8
M. Wt: 433.91
InChI Key: SLNAQHYFHTYCEK-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the pyridazinone core.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Attachment of the Imidazole Group: This step might involve the reaction of the azetidine derivative with an imidazole compound under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the imidazole or azetidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one
  • 6-(4-Chlorophenyl)-2-[1-(1-ethylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one lies in its specific structural features, such as the combination of the chlorophenyl group, imidazole ring, and azetidine ring, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S/c1-13(2)23-11-18(21-12-23)29(27,28)24-9-16(10-24)25-19(26)8-7-17(22-25)14-3-5-15(20)6-4-14/h3-8,11-13,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNAQHYFHTYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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